molecular formula C12H8N4O3 B11797619 4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 1443978-79-7

4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B11797619
CAS No.: 1443978-79-7
M. Wt: 256.22 g/mol
InChI Key: SAMWDUUOLOLACI-UHFFFAOYSA-N
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Description

4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazole-fused pyrazines.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives.

Mechanism of Action

The mechanism of action of 4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazolo[4,5-b]pyrazine
  • 1,2,3-Triazolo[4,5-c]pyridazine
  • 1,2,3-Triazolo[4,5-d]pyridazine

Uniqueness

4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid is unique due to its specific structural features and biological activities. Its ability to inhibit c-Met kinase and modulate GABA A receptors distinguishes it from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and related fields .

Properties

CAS No.

1443978-79-7

Molecular Formula

C12H8N4O3

Molecular Weight

256.22 g/mol

IUPAC Name

4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C12H8N4O3/c17-11-10-9(12(18)19)14-15-16(10)6-8(13-11)7-4-2-1-3-5-7/h1-6H,(H,13,17)(H,18,19)

InChI Key

SAMWDUUOLOLACI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=C(N=N3)C(=O)O)C(=O)N2

Origin of Product

United States

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